S-Methyl prop-1-ene-1-sulfinothioate
Description
Structure
3D Structure
Properties
CAS No. |
121955-53-1 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
1-methylsulfanylsulfinylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3-4H,1-2H3 |
InChI Key |
LXYFYPXBSIMFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)SC |
Origin of Product |
United States |
Natural Occurrence and Enzymatic Biotransformation Pathways
Identification of S-Methyl prop-1-ene-1-sulfinothioate in Allium Species
This compound is a volatile sulfur compound that contributes to the characteristic flavor and aroma profile of various plants within the Allium genus. This thiosulfinate is formed from the enzymatic breakdown of precursor molecules when the plant's tissues are disrupted. Research has identified its presence in several well-known Allium species.
Specifically, this compound has been reported in Allium sativum (garlic), Allium ursinum (wild garlic), and Allium tuberosum (Chinese chive). nih.gov The composition and quantity of thiosulfinates, including this compound, can vary significantly among different Allium species, a variation that is utilized in chemotaxonomic studies. globalsciencebooks.info
The formation of this mixed thiosulfinate, containing both a methyl and a 1-propenyl group, depends on the availability of its specific precursors: S-methyl-L-cysteine sulfoxide (B87167) (methiin) and S-(E)-1-propenyl-L-cysteine sulfoxide (isoalliin). globalsciencebooks.inforesearchgate.net For instance, in onion (Allium cepa), the 1-propenyl group is dominant, while the methyl group is also present, leading to the formation of 1-propenyl-containing thiosulfinates with a methyl group at the thiolic side. globalsciencebooks.info In contrast, the propyl group is absent in garlic. globalsciencebooks.info The relative ratios of these precursors within a particular species dictate the profile of thiosulfinates produced upon enzymatic action. In some varieties of onion, the methyl to propyl group ratio can range from 1.7:1 to 1:1. globalsciencebooks.info
| Allium Species | Common Name | Presence of this compound |
|---|---|---|
| Allium sativum | Garlic | Reported nih.gov |
| Allium ursinum | Wild Garlic | Reported nih.gov |
| Allium tuberosum | Chinese Chive | Reported nih.govresearchgate.net |
| Allium cepa | Onion | Implied by precursor presence globalsciencebooks.info |
Enzymatic Biosynthesis of Alkenyl Sulfinothioates from S-Alk(en)yl-L-cysteine Sulfoxides
The biosynthesis of this compound and other related thiosulfinates is a rapid enzymatic process initiated by cellular damage. rsc.org The key precursors for these compounds are a class of non-protein sulfur amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). rsc.orgresearchgate.net These precursors are odorless and stable within intact plant cells. rsc.org
The primary ACSOs involved in the formation of various thiosulfinates in Allium species include:
S-allyl-L-cysteine sulfoxide (alliin): The main precursor in garlic. nih.gov
S-methyl-L-cysteine sulfoxide (methiin): Found in varying amounts in most Allium species. globalsciencebooks.infonih.gov
S-(E)-1-propenyl-L-cysteine sulfoxide (isoalliin): The major precursor in onion. globalsciencebooks.inforesearchgate.net
S-propyl-L-cysteine sulfoxide (propiin): Present in onion taxa. globalsciencebooks.infonih.gov
When plant tissues are crushed, cut, or otherwise damaged, the enzyme alliinase (officially alliin (B105686) lyase, E.C. 4.4.1.4), which is physically separated from the ACSOs in intact cells, is released. globalsciencebooks.inforsc.orgnih.gov Alliinase, stored in the plant's vacuoles, comes into contact with the ACSOs located in the cytoplasm. nih.gov This contact initiates the hydrolysis of the ACSOs, leading to the formation of highly reactive intermediates that ultimately produce the volatile thiosulfinates. nih.govnih.gov
The generation of a "hybrid" thiosulfinate like this compound requires the initial enzymatic conversion of two different precursor molecules, namely methiin and isoalliin.
| Precursor (S-Alk(en)yl-L-cysteine Sulfoxide) | Resulting Sulfenic Acid Intermediate | Thiosulfinate Component |
|---|---|---|
| S-methyl-L-cysteine sulfoxide (Methiin) | Methanesulfenic acid | Methyl group |
| S-(E)-1-propenyl-L-cysteine sulfoxide (Isoalliin) | Prop-1-ene-1-sulfenic acid | 1-Propenyl group |
| S-allyl-L-cysteine sulfoxide (Alliin) | 2-Propenesulfenic acid | Allyl group |
| S-propyl-L-cysteine sulfoxide (Propiin) | Propanesulfenic acid | Propyl group |
Mechanistic Insights into Alliinase-Mediated Thiosulfinate Formation and Transformations
The mechanism of thiosulfinate formation is a multi-step process catalyzed by the enzyme alliinase, which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. nih.govresearchgate.net
Enzymatic Cleavage: Upon tissue disruption, alliinase encounters its substrates, the S-alk(en)yl-L-cysteine sulfoxides. The enzyme acts to cleave the carbon-sulfur bond within these amino acid precursors. nih.govresearchgate.net
Formation of Intermediates: This enzymatic hydrolysis leads to the formation of an unstable complex that rapidly breaks down into three intermediate products: sulfenic acids (alk(en)ylsulfenic acids), pyruvic acid, and ammonia. researchgate.netnih.govresearchgate.net For every molecule of ACSO that is hydrolyzed, one molecule of the corresponding sulfenic acid is produced. nih.gov
Condensation of Sulfenic Acids: The sulfenic acids are highly reactive and unstable. They spontaneously undergo a condensation reaction, where two molecules of sulfenic acid react with each other, eliminating a molecule of water to form a thiosulfinate. researchgate.net
The formation of a symmetrical thiosulfinate, such as allicin (B1665233) (diallyl thiosulfinate), involves the condensation of two identical sulfenic acid molecules (two molecules of 2-propenesulfenic acid). researchgate.net However, the formation of an unsymmetrical or hybrid thiosulfinate like this compound occurs when two different sulfenic acid molecules condense. In this specific case, one molecule of methanesulfenic acid (derived from methiin) condenses with one molecule of prop-1-ene-1-sulfenic acid (derived from isoalliin).
These thiosulfinates are themselves unstable and can undergo further transformations and decompositions, leading to a wide array of other sulfur-containing compounds, such as diallyl sulfides, vinyldithiins, and ajoenes, depending on the specific Allium species and environmental conditions. globalsciencebooks.inforsc.org The rate of formation for different thiosulfinates can also vary; methyl-containing thiosulfinates tend to form more slowly than dipropenyl thiosulfinates. nih.gov
Advanced Synthetic Methodologies for S Methyl Prop 1 Ene 1 Sulfinothioate and Analogous Vinylic Thiosulfinates
Direct Synthesis Strategies for Sulfinothioates via Oxidation of Disulfides
The most common and direct route to synthesizing thiosulfinates, including vinylic analogues, is the controlled oxidation of the corresponding disulfides. This transformation requires careful selection of oxidants and reaction conditions to prevent overoxidation to the corresponding thiosulfonates. nih.gov
A variety of oxidizing agents have been successfully employed for this purpose. Peracids, such as m-chloroperoxybenzoic acid (m-CPBA), are frequently used. nih.gov Another effective system involves the use of hydrogen peroxide in the presence of various catalysts. nih.gov For instance, cyclic seleninate esters can catalyze the oxidation of disulfides with hydrogen peroxide, affording thiosulfinates as the primary products. nih.gov This method is notable for its catalytic nature, though regioselectivity can be an issue with unsymmetrical disulfides. nih.gov
Metal-based catalysts have also proven effective. Systems utilizing vanadium, molybdenum, rhenium, or tungsten have been reported to catalyze the oxidation of disulfides with hydrogen peroxide or tert-butyl hydroperoxide. nih.gov The general mechanism for catalyzed oxidation involves the formation of a highly reactive peroxo-metal complex that subsequently transfers an oxygen atom to one of the sulfur atoms in the disulfide bridge. nih.gov The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity.
A key challenge in these direct oxidation methods is controlling the reaction to stop at the thiosulfinate stage. The use of stoichiometric amounts of the oxidant is a common strategy to minimize the formation of the thiosulfonate byproduct. nih.gov The reaction progress is often monitored closely to halt it upon consumption of the starting disulfide.
Table 1: Comparison of Oxidizing Systems for Disulfide to Thiosulfinate Conversion
| Oxidizing System | Typical Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Peracids | m-CPBA | Readily available, generally effective | Potential for overoxidation, stoichiometric reagent needed |
| Hydrogen Peroxide | Cyclic Seleninate Esters | Catalytic, mild conditions | Potential for poor regioselectivity with unsymmetrical disulfides |
| Hydrogen Peroxide | Vanadium, Molybdenum, Tungsten complexes | Catalytic | May require specific ligands or conditions for optimal activity |
| Dioxiranes | Dimethyldioxirane (DMDO) | Fast reactions at low temperatures | Reagent preparation required |
Stereoselective Approaches to Chiral Sulfinothioates and Sulfinyl Compounds
The sulfur atom in a thiosulfinate is a stereocenter, and the synthesis of enantiomerically pure or enriched chiral sulfinothioates is a significant challenge. Methodologies developed for the asymmetric synthesis of other chiral sulfinyl compounds, such as sulfoxides and sulfinate esters, are often adaptable for this purpose. nih.govacs.org
The asymmetric oxidation of prochiral sulfides is a powerful strategy for generating chiral sulfoxides and can be conceptually extended to precursors of vinylic thiosulfinates. ucc.iewikipedia.org This approach typically involves a chiral catalyst that directs the delivery of an oxygen atom to one of the lone pairs of the sulfur atom. ucc.ie
Metal-catalyzed systems are the most widely studied for asymmetric sulfide (B99878) oxidation. ucc.ie The pioneering work in this area utilized titanium complexes modified with chiral ligands, such as diethyl tartrate (DET), in what is known as the Kagan-Modena oxidation. scispace.com This system, often using an alkyl hydroperoxide as the oxidant, has been applied to a wide range of sulfides, affording sulfoxides with high enantioselectivity. scispace.com Other successful metal-ligand combinations include vanadium, manganese, and iron complexes with various chiral Schiff base or salen-type ligands. ucc.ieresearchgate.net The choice of metal, ligand, and oxidant is crucial for achieving high yields and enantiomeric excess (ee). scispace.com
Non-metal-catalyzed methods have also been developed. Chiral oxaziridines, for example, can serve as stoichiometric chiral oxidizing agents, transferring an oxygen atom with high stereoselectivity. ucc.ie Biocatalytic approaches, using either whole-cell systems or isolated enzymes like monooxygenases, represent another effective method for the enantioselective oxidation of sulfides. libretexts.org
Chiral sulfinate esters are valuable intermediates that can be converted into other chiral sulfinyl compounds. nih.gov Recent advancements have focused on the catalytic, enantioselective synthesis of these esters. One notable method involves the asymmetric condensation of prochiral sulfinates with alcohols, facilitated by a chiral organocatalyst such as pentanidium. nih.govscilit.com This approach allows for the coupling of a wide array of sulfinates and alcohols, providing access to highly enantioenriched sulfinate esters. nih.govthieme-connect.com
Another strategy is the dynamic kinetic resolution of racemic sulfinyl chlorides. In this process, a chiral catalyst, often a Cinchona alkaloid derivative, selectively catalyzes the reaction of one enantiomer of the sulfinyl chloride with an alcohol, while the other enantiomer is rapidly racemized. acs.orgntu.edu.sg This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the sulfinate ester product. acs.org
The design and application of chiral ligands are central to many modern stereoselective synthetic methods in organosulfur chemistry. nih.govnih.gov In the context of synthesizing chiral sulfinyl compounds, ligands serve to create a chiral environment around a metal center, which then orchestrates the asymmetric transformation.
For metal-catalyzed asymmetric oxidations, bidentate and tridentate ligands have been extensively explored. BINOL (1,1'-bi-2-naphthol) and its derivatives are a prominent class of ligands that, when complexed with titanium isopropoxide, form highly effective catalysts for the asymmetric oxidation of sulfides. scispace.com Similarly, chiral salen and salan ligands complexed with metals like titanium, vanadium, or iron have demonstrated high efficacy. libretexts.org Josiphos-type ligands have been successfully employed in palladium-catalyzed asymmetric arylations of sulfenate anions to produce chiral sulfoxides. mdpi.com
The rational design of these ligands often involves creating a sterically demanding and electronically differentiated pocket that forces the substrate to adopt a specific orientation before the key bond-forming or bond-breaking step, thereby controlling the stereochemical outcome. mdpi.comrsc.org
Table 2: Examples of Chiral Ligands in Asymmetric Sulfinyl Synthesis
| Ligand Class | Example Ligand | Metal | Transformation |
|---|---|---|---|
| Chiral Diols | Diethyl Tartrate (DET) | Titanium | Asymmetric Sulfide Oxidation |
| Binaphthyls | (R)-BINOL | Titanium | Asymmetric Sulfide Oxidation |
| Salen-type | Chiral Salen | Manganese, Iron, Titanium | Asymmetric Sulfide Oxidation |
| Phosphines | (R)-(S)-PPF-t-Bu2 (Josiphos) | Palladium | Asymmetric Arylation of Sulfenate Anions |
| Diamines | Chiral Diamines | N/A (Organocatalysis) | Enantioselective Sulfinylation |
Utilization of Pummerer-Type Conditions in Sulfinothioate Synthesis and Reactivity
The Pummerer reaction is a classic transformation in organosulfur chemistry, traditionally involving the rearrangement of a sulfoxide (B87167) with an α-hydrogen in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, to form an α-acyloxy thioether. organicreactions.orgwikipedia.org The key intermediate in this reaction is an electrophilic thionium (B1214772) ion. manchester.ac.uk This reactivity has been extended beyond simple sulfoxides, and Pummerer-type conditions can be utilized in the synthesis and transformation of more complex sulfinyl compounds, including sulfinate esters. chemrxiv.org
Recent studies have shown that sulfinate esters can be activated under Pummerer-like conditions using potent electrophiles such as trifluoromethanesulfonic anhydride (Tf2O). chemrxiv.org This activation generates a highly reactive sulfonium (B1226848) intermediate. In the presence of a suitable nucleophile, such as an allylsilane, this intermediate can undergo S-allylation to produce allyl sulfoxides. chemrxiv.org This methodology provides a route to sulfoxides that avoids the thieme-connect.comthieme-connect.com-sigmatropic rearrangement often seen with other methods. chemrxiv.org
The mechanism involves the initial O-acylation or activation of the sulfinate ester, followed by the formation of a sulfonium intermediate. This electrophilic species is then trapped by the nucleophile. The final step is typically hydrolysis to yield the sulfoxide product. chemrxiv.org The versatility of this approach is demonstrated by the successful use of different nucleophiles, enabling S-alkynylation and S-arylation of sulfinate esters under similar conditions. chemrxiv.org This strategy expands the synthetic utility of the Pummerer rearrangement, offering a novel pathway for constructing carbon-sulfur bonds at the sulfinyl oxidation state.
Development of Novel Catalytic Systems for Alkenyl Sulfinothioate Formation
The direct and efficient formation of alkenyl thiosulfinates benefits from the development of novel catalytic systems. These systems aim to improve reaction rates, yields, and selectivities while operating under mild conditions. Research in this area often parallels the development of catalysts for related transformations, such as sulfide oxidation and sulfinate ester synthesis. nih.govnih.gov
Titanium-based catalysts, particularly the Ti(O-i-Pr)4/chiral diol system, have been adapted for the stereoselective oxidation of disulfides to thiosulfinates. figshare.com An efficient procedure using cumene (B47948) hydroperoxide as the oxidant in the presence of a Ti(O-i-Pr)4/L-DET/H2O catalyst system has been developed for this purpose. figshare.com This method proceeds under mild conditions and provides a convenient route to chiral thiosulfinates. figshare.com
Beyond titanium, other transition metals are being explored for their catalytic activity in sulfur oxidation reactions. Iron-catalyzed systems using hydrogen peroxide as a green oxidant are attractive for their low cost and environmental compatibility. researchgate.net Chiral iron catalysts have been shown to provide sulfoxides with high enantioselectivity. researchgate.net Similarly, cobalt nanocatalysts have been developed for the synthesis of sulfinate esters from thiols and alcohols under an oxygen atmosphere, highlighting the move towards reusable and sustainable catalytic systems. rsc.org
The development of organocatalytic systems also represents a significant advance. As mentioned, chiral pentanidium salts have been used for the enantioselective synthesis of sulfinate esters from sulfinates and alcohols. thieme-connect.com This avoids the use of transition metals and often provides high stereocontrol through mechanisms involving chiral ion pairs. thieme-connect.com These catalytic advancements are crucial for the practical and scalable synthesis of complex molecules like S-Methyl prop-1-ene-1-sulfinothioate and its analogues.
Mechanistic Investigations of S Methyl Prop 1 Ene 1 Sulfinothioate Chemical Reactivity
Nucleophilic and Electrophilic Pathways in Thiosulfinate Transformations
The chemical reactivity of thiosulfinates like S-Methyl prop-1-ene-1-sulfinothioate is dominated by the electrophilic nature of the sulfenyl sulfur atom (the sulfur atom with a lower oxidation state). This electrophilicity arises from the electron-withdrawing effect of the adjacent sulfinyl group, making it a prime target for nucleophilic attack. researchgate.net
One of the most significant nucleophilic reactions is the thiol-disulfide exchange. Thiols, particularly in their thiolate anion form (RS⁻), are potent nucleophiles that readily attack the sulfenyl sulfur of the thiosulfinate. researchgate.netresearchgate.net This reaction proceeds via an Sₙ2-type mechanism, leading to the formation of a new, unsymmetrical disulfide and a sulfenic acid intermediate. researchgate.net The rate of this reaction is highly pH-dependent, as the concentration of the more reactive thiolate species increases with pH. acs.org Studies on various thiosulfinates have shown that the mercaptide ion (RS⁻) can be over 10⁷ times more reactive than its corresponding protonated thiol (RSH). researchgate.net
The general mechanism for the reaction of a thiol with a thiosulfinate can be depicted as follows:
Direct Attack: R'S⁻ + RS(O)SR'' → R'SSR + R''S(O)⁻
Indirect Pathway: The reaction can also lead to the formation of a mixed disulfide and a sulfenic acid. researchgate.net
Thiosulfinates can also undergo exchange reactions with other thiosulfinates at alkaline pH (8-9), where total thiosulfinate levels are maintained for a period before decomposition ensues. nih.gov While the primary reactivity is nucleophilic attack at the sulfenyl sulfur, the sulfinyl sulfur can also act as an electrophilic center, although this is generally less favored. The dual electrophilic nature of the sulfur atoms in the thiosulfinate functional group allows for a rich and varied chemistry, leading to a diverse array of organosulfur products. researchgate.net
Radical-Mediated Reactions Involving Sulfur-Centered Intermediates
In addition to ionic pathways, this compound can participate in radical-mediated reactions. The radical-trapping antioxidant activity of many plant-derived thiosulfinates has been attributed to their ability to form sulfur-centered radical intermediates. rsc.org The key step in this process is often the thermal or light-induced homolytic cleavage of the S-S bond, or more commonly, the formation of a sulfenic acid intermediate which then acts as a potent radical scavenger. rsc.orgresearchgate.net
Alkenyl thiosulfinates, such as the parent compound allicin (B1665233) (S-allyl prop-2-ene-1-sulfinothioate), can undergo a Cope-type elimination to produce a sulfenic acid (e.g., 2-propenesulfenic acid) and a thioacrolein. rsc.orgnih.gov This sulfenic acid is a highly effective scavenger of peroxyl radicals (ROO•). researchgate.net The reaction proceeds via a formal hydrogen atom transfer (HAT) mechanism, where the weak O-H bond of the sulfenic acid (bond dissociation energy of ~70 kcal/mol) is readily cleaved by the peroxyl radical. rsc.org This process is extremely fast, with rate constants approaching diffusion-controlled limits. rsc.org
Formation of Sulfenic Acid: RS(O)S-CH₂CH=CH₂ → RSOH + S=CHCH=CH₂ (via Cope Elimination)
Radical Scavenging: RSOH + ROO• → RSO• + ROOH
The resulting sulfinyl radical (RSO•) is relatively stable and can participate in further reactions, terminating radical chains. This radical-trapping ability, mediated by the sulfenic acid intermediate, is considered a primary mechanism for the antioxidant properties observed in compounds of this class. researchgate.net
Rearrangement and Decomposition Mechanisms of Alkenyl Sulfinothioates
This compound, as an alkenyl sulfinothioate, is susceptible to thermal and pH-dependent rearrangement and decomposition reactions. The stability of thiosulfinates is generally low, and they readily transform into a variety of other organosulfur compounds. nih.govresearchgate.net
The primary non-radical decomposition pathway for alkenyl thiosulfinates is the aforementioned Cope elimination, which is a type of pericyclic rearrangement. rsc.org This reaction is essentially irreversible for compounds like allicin, leading to the formation of 2-propenesulfenic acid. rsc.org The sulfenic acids produced are themselves unstable and can undergo self-condensation to yield the parent thiosulfinate or react further. nih.gov For instance, two molecules of allylsulfenic acid can condense to form allicin. nih.gov
Under thermal stress, thiosulfinates decompose into a complex mixture of sulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and methyl allyl disulfide (MADS). nih.govresearchgate.net The formation of these compounds can be explained by the initial decomposition of the thiosulfinate into sulfenic acids, which then undergo a cascade of condensation, elimination, and substitution reactions. researchgate.netnih.gov
The stability of thiosulfinates is also highly dependent on pH and solvent. They exhibit the greatest stability in a slightly acidic environment (pH 4.5-5.5) and are less stable at both highly acidic (pH 1.2) and alkaline (pH 8.0-9.0) conditions. researchgate.netnih.gov In nonpolar solvents, decomposition can be directed towards the formation of compounds like ajoenes and vinyldithiins, whereas in polar solvents, different product profiles are observed. researchgate.net
Reaction Kinetics and Thermodynamic Profiles of Sulfinothioate Reactions
The kinetics of thiosulfinate reactions are crucial for understanding their behavior in different environments. The decay of thiosulfinates in aqueous buffers has been characterized as a first-order process. researchgate.netnih.gov The rate of this decay is significantly influenced by pH and temperature.
Table 1: Factors Influencing Thiosulfinate Stability and Reaction Rates
| Parameter | Effect on Stability/Reactivity | Observation | Citation(s) |
|---|---|---|---|
| pH | Greatest stability at pH 4.5-5.5. | Decay rates increase at both lower and higher pH values. | researchgate.net, nih.gov |
| Temperature | Stability decreases with increasing temperature. | First-order decay observed at temperatures from 20-80°C. | researchgate.net, nih.gov |
| Alk(en)yl Group | Longer, saturated groups are more stable. | Thiosulfinates with shorter, unsaturated groups (like allyl) are less stable. | researchgate.net, nih.gov |
| Nucleophile | Thiolate (RS⁻) is significantly more reactive than thiol (RSH). | The rate of reaction with thiols increases dramatically at pH values above the thiol's pKa. | acs.org |
Kinetic studies on the reaction of thiosulfinates with cysteine have shown that below pH 12, the rate-limiting step is the nucleophilic attack of the cysteine on the electrophilic thiosulfinate. acs.org Above pH 12, subsequent reactions can become rate-limiting. acs.org
The reaction of sulfenic acids, derived from thiosulfinates, with peroxyl radicals is extremely rapid. For example, the second-order rate constant for the reaction of 9-triptycenesulfenic acid with peroxyl radicals was measured to be 3.0 x 10⁶ M⁻¹s⁻¹ in chlorobenzene (B131634) at 30°C. researchgate.net Phenylmethanesulfenic acid reacts even faster, with a rate constant of 2.8 x 10⁷ M⁻¹s⁻¹. researchgate.net These high rate constants underscore the thermodynamic favorability of the radical scavenging process.
Computational Elucidation of Reaction Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the complex reaction mechanisms of thiosulfinates. nih.govrsc.org These methods allow for the characterization of transition states and intermediates that are often too transient to be observed experimentally.
DFT calculations have been used to:
Determine Reaction Energetics: By calculating the activation free energies (ΔG‡) and reaction energies (ΔGrxn), computational studies can predict the feasibility and preferred pathways of reactions. For instance, calculations on the nucleophilic substitution of cyclic thiosulfinates by a model thiolate have helped to explain their enhanced reactivity compared to cyclic disulfides. rsc.orgchemrxiv.org
Elucidate Transition State Geometries: The geometry of the transition state provides insight into the reaction mechanism. For nucleophilic attack on the sulfenyl sulfur, calculations typically show a trigonal bipyramidal geometry around the central sulfur atom, consistent with an Sₙ2 mechanism.
Analyze Radical Scavenging Mechanisms: Computational studies have supported the role of sulfenic acids in antioxidant activity. Calculations confirm the low O-H bond dissociation energy of sulfenic acids and have been used to model the kinetics of their reaction with peroxyl radicals, distinguishing between different mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.orgnih.gov
Investigate Decomposition Pathways: DFT can be used to model the transition state for the Cope elimination of alkenyl thiosulfinates, providing a detailed understanding of the electronic rearrangements that occur during this pericyclic reaction. rsc.org
These computational insights complement experimental findings, providing a more complete picture of the reactivity of this compound and related compounds at a molecular level.
Advanced Spectroscopic Characterization and Structural Elucidation of S Methyl Prop 1 Ene 1 Sulfinothioate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like S-Methyl prop-1-ene-1-sulfinothioate in solution. It provides detailed information about the chemical environment of each nucleus, enabling the determination of the molecule's covalent structure and stereochemistry.
¹H and ¹³C NMR Spectroscopy would be used to establish the basic framework of the molecule. The proton (¹H) NMR spectrum is expected to show distinct signals for the methyl (CH₃) group and the three protons of the prop-1-ene (B156429) group. The chemical shifts and, crucially, the coupling constants (J-values) between the vinyl protons would confirm the position of the double bond at C1-C2 and determine its configuration as either E (trans) or Z (cis). The ¹³C NMR spectrum would complement this by showing four unique carbon signals, with their chemical shifts indicating the type of carbon atom (methyl, vinyl, etc.).
2D NMR Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for conformational analysis. These experiments detect through-space interactions between protons that are in close proximity, which helps to define the three-dimensional shape of the molecule in solution. For this compound, NOESY could reveal correlations between the methyl protons and the protons on the propenyl chain, providing insights into the preferred rotational conformation around the S-S and S-C bonds.
Expected ¹H NMR Data: The following table presents expected chemical shifts (δ) and coupling constants (J) for the protons in this compound, based on data for similar structures. The exact values can vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H₃C-S | 2.4 - 2.6 | singlet (s) | N/A |
| H₃C-CH= | 1.8 - 2.0 | doublet of doublets (dd) | ~7 (to =CH-), ~1.5 (to =CH-S) |
| CH₃-CH= | 6.2 - 6.5 | doublet of quartets (dq) | ~15 (E-isomer) or ~9 (Z-isomer) (to =CH-S), ~7 (to CH₃-) |
| =CH-S(O) | 6.7 - 7.0 | doublet of quartets (dq) | ~15 (E-isomer) or ~9 (Z-isomer) (to =CH-CH₃), ~1.5 (to CH₃-) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound and investigating its structure through fragmentation analysis. For this compound (C₄H₈OS₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.
Upon ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) create a characteristic fragmentation pattern. For thiosulfinates, common fragmentation pathways involve the cleavage of the S-S bond and adjacent C-S bonds. The analysis of these fragments helps to piece together the original structure. For instance, the presence of ions corresponding to the methylthio group ([CH₃S]⁺) and the propenylsulfinyl group ([C₃H₅SO]⁺) would strongly support the proposed structure.
Expected HRMS Fragmentation Data: The table below lists the calculated exact masses for the molecular ion and plausible key fragments of this compound.
| Ion Formula | Fragment Identity | Calculated Exact Mass (m/z) |
| [C₄H₈OS₂]⁺ | Molecular Ion (M⁺) | 136.0017 |
| [C₃H₅SO]⁺ | Prop-1-ene-1-sulfinyl cation | 89.0061 |
| [C₃H₅S]⁺ | Prop-1-ene-1-thial cation | 73.0112 |
| [CH₃S₂]⁺ | Methyldisulfanyl cation | 78.9625 |
| [CH₃S]⁺ | Methylthio cation | 46.9901 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and characterizing the nature of chemical bonds. The spectra provide a unique molecular "fingerprint."
For this compound, FTIR and Raman spectroscopy would be expected to show characteristic bands for the key functional groups. The most prominent feature would likely be the strong S=O stretching vibration in the IR spectrum. The C=C stretch of the propenyl group would also be clearly identifiable. The S-S bond, which often gives a weak signal in FTIR, may be more readily observed in the Raman spectrum. Together, these techniques provide complementary information to confirm the presence of the essential structural components of the molecule.
Expected Vibrational Frequencies: This table outlines the principal functional groups in this compound and their expected vibrational frequency ranges.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| S=O | Stretch | 1070 - 1110 | Strong (FTIR) |
| C=C | Stretch | 1640 - 1680 | Medium |
| C-S | Stretch | 600 - 800 | Medium |
| S-S | Stretch | 400 - 500 | Weak (FTIR), Medium (Raman) |
| =C-H | Stretch | 3000 - 3100 | Medium |
| C-H (methyl) | Stretch | 2850 - 3000 | Medium |
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral this compound
The sulfoxide (B87167) sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.
ECD is a powerful method for assigning the absolute configuration of chiral molecules. The experimental ECD spectrum of a purified enantiomer is compared to theoretical spectra generated using computational methods, such as Time-Dependent Density Functional Theory (TDDFT). A match between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the (S)-enantiomer) allows for the unambiguous assignment of its absolute configuration. This approach is particularly valuable for molecules like chiral sulfoxides where crystallization for X-ray analysis may be difficult.
Advanced Diffraction and Scattering Methods for Solid-State Structure (if applicable)
Should this compound be obtainable as a stable, single crystal, X-ray crystallography would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.
A crystal structure would unequivocally confirm the molecule's connectivity and the E/Z configuration of the double bond. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. Currently, there is no publicly available crystal structure for this compound.
Computational Chemistry and Theoretical Modeling of S Methyl Prop 1 Ene 1 Sulfinothioate
Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com For S-Methyl prop-1-ene-1-sulfinothioate, DFT calculations could provide valuable insights into its fundamental properties. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to model the bonding characteristics within the molecule, such as the nature of the sulfur-sulfur bond in the sulfinothioate group. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding in terms of localized orbitals.
While no specific DFT studies on this compound are available, research on related organosulfur compounds from garlic and other Allium species has utilized these methods to explore their chemical behavior. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Provides information about the polarity of the molecule. |
| Mulliken Atomic Charges | - | Describes the partial charges on each atom. |
Note: The table above is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its dynamic behavior, conformational flexibility, and interactions with its environment, particularly in a solvent.
An MD simulation would model the molecule's movements by solving Newton's equations of motion for a system of interacting atoms. This would allow for the exploration of different conformations that the molecule can adopt due to the rotation around its single bonds. The results would provide insights into the molecule's flexibility and the energetically preferred shapes it assumes.
Moreover, MD simulations are particularly useful for studying the effects of solvents on a molecule's structure and behavior. By surrounding the this compound molecule with explicit solvent molecules (e.g., water), the simulation can model the solute-solvent interactions, such as hydrogen bonding. This is crucial for understanding how the compound behaves in a biological environment.
Specific MD simulation studies on this compound have not been identified in the surveyed literature. However, this method is a standard tool for investigating the behavior of small organic molecules in solution.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations, including methods like DFT and ab initio calculations, are instrumental in predicting various spectroscopic properties of molecules. researchgate.net For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational spectra (IR and Raman) involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be used to identify characteristic functional groups within the molecule. Comparing the calculated spectrum with an experimental one can aid in the structural confirmation of the compound.
Similarly, quantum chemical methods can predict NMR chemical shifts for the hydrogen-1 (¹H) and carbon-13 (¹³C) atoms in the molecule. These predictions are based on the calculated magnetic shielding of the nuclei in the presence of an external magnetic field. The predicted NMR data can be a valuable tool for the interpretation of experimental NMR spectra.
No published studies detailing the quantum chemical prediction of spectroscopic parameters for this compound were found.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |
| Infrared (IR) Spectroscopy | S=O Stretch | ~1080 - 1110 cm⁻¹ |
| Infrared (IR) Spectroscopy | C=C Stretch | ~1640 - 1680 cm⁻¹ |
| ¹H NMR Spectroscopy | -S-CH₃ Chemical Shift | ~2.0 - 2.5 ppm |
| ¹³C NMR Spectroscopy | -S-CH₃ Chemical Shift | ~10 - 20 ppm |
Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes. Specific calculated values are not available.
Reactivity and Selectivity Predictions based on Theoretical Models
Theoretical models, primarily based on DFT, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. researchgate.net Reactivity indices derived from conceptual DFT can provide a quantitative measure of a molecule's propensity to participate in chemical reactions.
Key reactivity descriptors include chemical potential, hardness, and the Fukui function. The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. The Fukui function is a more sophisticated descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
By analyzing these descriptors, it would be possible to predict how this compound might react with other molecules. For instance, the sites most susceptible to attack by an electrophile or a nucleophile could be identified. This information is valuable for understanding the potential chemical transformations of the compound and its role in chemical and biological processes.
While the antioxidant activity of thiosulfinates has been studied, specific theoretical predictions of reactivity and selectivity for this compound are not documented in the available literature. nih.gov
Synthetic Utility and Applications of S Methyl Prop 1 Ene 1 Sulfinothioate As a Building Block
Role in Carbon-Sulfur Bond Forming Reactions
The thiosulfinate functional group in S-Methyl prop-1-ene-1-sulfinothioate is characterized by a sulfur-sulfur bond where one sulfur atom is in a higher oxidation state. This feature renders the molecule susceptible to nucleophilic attack, making it a valuable precursor for the formation of new carbon-sulfur bonds. The polarity of the S-S bond allows for the transfer of the sulfenyl group (RS) to a variety of nucleophiles.
While specific studies detailing the reactions of this compound are limited, the general reactivity of thiosulfinates suggests its potential in reactions with carbanions, thiols, and other soft nucleophiles. Such reactions would lead to the formation of sulfides and disulfides, which are important structural motifs in numerous biologically active molecules and materials. The allyl group present in the molecule also offers a site for further chemical modification.
Transformation into Other Organosulfur Motifs for Complex Molecule Synthesis
The chemical structure of this compound allows for its transformation into a variety of other organosulfur compounds, which are key components in the synthesis of more complex molecules. Research on analogous compounds, such as fluorinated derivatives, has demonstrated that thiosulfinates can undergo thermal rearrangement and cycloaddition reactions to form heterocyclic systems.
For instance, analogous allicin-like compounds have been shown to rearrange to form vinyl dithiins. This transformation highlights the potential of this compound to serve as a precursor for sulfur-containing heterocycles, which are prevalent in medicinal chemistry and natural products. The presence of both the thiosulfinate and the prop-1-ene (B156429) moieties provides multiple reactive sites that can be exploited for the synthesis of diverse and complex organosulfur architectures.
Utilization as a Reagent in Chemo- and Regioselective Functionalization Reactions
The distinct reactivity of the functional groups within this compound paves the way for its use in chemo- and regioselective reactions. The thiosulfinate group is a soft electrophile, making it reactive towards soft nucleophiles, while the double bond of the prop-1-ene group can react with a different set of reagents, such as those used in electrophilic additions or metathesis reactions.
This differential reactivity allows for the selective functionalization of a target molecule. For example, in a molecule with multiple nucleophilic sites, the thiosulfinate could selectively react with a soft nucleophile like a thiol, leaving other harder nucleophiles like alcohols or amines untouched. While specific applications of this compound in this context are an area for further research, the inherent properties of the molecule suggest significant potential for its development as a selective functionalization reagent.
Development of Novel Reagents and Auxiliaries based on Sulfinothioate Scaffolds
The sulfinothioate scaffold, as exemplified by this compound, holds promise for the development of new reagents and chiral auxiliaries in asymmetric synthesis. The sulfur atom in the sulfinyl group is a stereocenter, meaning that chiral versions of this compound could be synthesized and utilized in stereoselective transformations.
Chiral sulfoxides have been successfully employed as auxiliaries in a wide range of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and conjugate additions. The development of chiral sulfinothioate-based reagents could therefore open up new avenues in asymmetric synthesis. The unique electronic and steric properties of the sulfinothioate group could impart novel reactivity and selectivity in these applications, making this compound and its derivatives attractive targets for future research and development in synthetic methodology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
